PTP1B Inhibitory Activity: N-(4-Ethoxy-2-nitrophenyl)-3-phenoxybenzamide vs. In-Class Nitro-Phenoxybenzamide
In a ChEMBL-curated assay, N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide inhibited human PTP1B with an IC50 >10,000 nM (>10 μM) using p-nitrophenol phosphate as substrate [1]. This represents weak inhibitory activity compared to the structurally related 3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574), which, while not a direct PTP1B comparator in the same assay, has demonstrated potent modulation of potassium channels at sub-micromolar concentrations [2]. The quantitative difference highlights that the 4-ethoxy-2-nitrophenyl substitution pattern does not confer potent PTP1B inhibition, and users seeking phosphatase inhibition should consider alternative scaffolds.
| Evidence Dimension | PTP1B inhibition IC50 |
|---|---|
| Target Compound Data | >10,000 nM (>10 μM) |
| Comparator Or Baseline | 3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574); no direct PTP1B IC50 available, but active on ion channels at <1 μM |
| Quantified Difference | Target compound >10-fold weaker than the low-micromolar potency typical for useful PTP1B inhibitors; ICA-105574 active in a different target class at sub-μM |
| Conditions | Inhibition of recombinant human PTP1B using p-nitrophenol phosphate, 35 min pre-incubation, 30 min measurement (ChEMBL assay). |
Why This Matters
Procurement for phosphatase-targeted screening should not assume potency based on nitro-phenoxybenzamide scaffold membership alone; this compound shows >10 μM IC50, making it unsuitable as a PTP1B lead without further optimization.
- [1] ChEMBL Database. Compound CHEMBL1946389 (N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide). PTP1B IC50 >1.00E+7 nM. Accessed via BindingDB (BDBM50363868). View Source
- [2] Garg V. et al. ICA-105574 interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels. Molecular Pharmacology, 2013, 83(4), 805-813. DOI: 10.1124/mol.112.084384 View Source
